molecular formula C17H13NO4S2 B2588836 Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-80-6

Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2588836
CAS No.: 900018-80-6
M. Wt: 359.41
InChI Key: VSGUIEDXTUWQNE-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes thiophene rings and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized thiophene derivatives, while substitution reactions can yield a variety of substituted phenoxy compounds.

Scientific Research Applications

Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective analogs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate include:

Uniqueness

This compound is unique due to its specific combination of thiophene and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its structure, synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C16H11NO4S2
  • Molecular Weight: 345.39 g/mol
  • Structure: The compound features a thiophene ring and a phenoxy group, contributing to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: Methyl 3-amino-2-thiophenecarboxylate and 4-[(2-thienylcarbonyl)amino]phenol.
  • Conditions: The reaction is usually conducted in the presence of a base like triethylamine.
  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have shown significant anti-inflammatory activity. A study reported that related thiophene compounds inhibited the enzyme lipoxygenase (5-LOX), demonstrating a reduction in inflammatory markers at concentrations as low as 100 µg/mL .

Table 1: Summary of Biological Activities of Thiophene Derivatives

CompoundActivityMechanism
Compound 4Inhibition of 5-LOXReduced inflammation in animal models
This compoundPotential anti-inflammatoryExpected to inhibit COX and LOX enzymes
Compound XModulation of TNF-α and IL-6Inhibition of pro-inflammatory cytokines

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced synthesis of pro-inflammatory mediators.
  • Receptor Modulation: It may interact with specific receptors or enzymes, altering their activity and signaling pathways.

Case Studies

  • In Vivo Studies: In animal models, thiophene derivatives similar to this compound exhibited significant reductions in inflammation when administered at doses around 20 mg/kg . These studies underscore the potential therapeutic applications in treating inflammatory diseases.
  • In Vitro Assays: In vitro studies utilizing human cell lines demonstrated that compounds with similar structures effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 .

Properties

IUPAC Name

methyl 3-[2-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-21-17(20)15-13(8-10-24-15)22-12-6-3-2-5-11(12)18-16(19)14-7-4-9-23-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGUIEDXTUWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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